{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
Description
This compound is a triazole derivative featuring a methoxy-substituted tetrahydrofuran (oxolane) ring at the 1-position and a methanamine group at the 4-position, with a hydrochloride counterion. Its molecular formula is C₉H₁₅ClN₄O₂, and it serves as a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic motifs .
Properties
IUPAC Name |
[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12;/h3,7-8H,2,4-5,9H2,1H3;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHUGMCOGXOIQ-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN4O2 |
| Molecular Weight | 234.68 g/mol |
| CAS Number | 1808408-70-9 |
| Purity | 95% |
Synthesis
The synthesis of this compound involves standard organic synthesis techniques. The triazole ring is formed through a cycloaddition reaction, which is a common method for creating five-membered heterocycles. The methoxyoxolane moiety contributes to the compound's structural complexity and biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicate that the compound exhibits significant antiproliferative activity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings suggest that this compound may induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase .
Mechanistic Insights
The mechanism of action appears to involve the inhibition of tubulin polymerization, akin to the action of colchicine. This suggests that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and eventual apoptosis .
Case Studies
In a comparative study involving various triazole derivatives, this compound was among the most potent compounds tested. Its structure-function relationship was analyzed to determine how modifications could enhance its biological activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The methoxyoxolane group in the target compound introduces chirality and mimics carbohydrate structures, enhancing binding to lectins or glycosidases. In contrast, oxetane () offers conformational rigidity but lacks stereochemical complexity. Allyl groups () provide sites for further functionalization via thiol-ene reactions, unlike the stable ether linkages in oxolane/oxetane derivatives.
Physicochemical Properties :
- The hydrochloride salt form (common across all compounds) improves stability and solubility in polar solvents.
- Molecular weight differences (174.6–252.7 g/mol) influence pharmacokinetics, with lower weights favoring oral bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
